(S)-N-((5-bromopyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide
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Overview
Description
(S)-N-((5-bromopyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((5-bromopyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide typically involves the reaction of 5-bromopyridine-3-carbaldehyde with (S)-2-methylpropane-2-sulfinamide under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-N-((5-bromopyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The sulfinamide group can undergo oxidation to form sulfonamides or reduction to form sulfides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(S)-N-((5-bromopyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-((5-bromopyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The bromopyridine moiety can bind to certain enzymes or receptors, modulating their activity. The sulfinamide group may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-bromopyridin-3-yl)ethanamine: Shares the bromopyridine moiety but differs in the presence of an ethanamine group instead of a sulfinamide group.
5-Bromopyridin-3-yl sulfurofluoridate: Contains a similar bromopyridine structure but has a sulfurofluoridate group instead of a sulfinamide group.
Uniqueness
(S)-N-((5-bromopyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide is unique due to the combination of its bromopyridine and sulfinamide groups, which confer distinct chemical properties and potential applications. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical reactions, making it valuable in various research fields.
Properties
Molecular Formula |
C10H13BrN2OS |
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Molecular Weight |
289.19 g/mol |
IUPAC Name |
(S)-N-[(5-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H13BrN2OS/c1-10(2,3)15(14)13-6-8-4-9(11)7-12-5-8/h4-7H,1-3H3/t15-/m0/s1 |
InChI Key |
WFJQPZFHZNOMJB-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)[S@](=O)N=CC1=CC(=CN=C1)Br |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC(=CN=C1)Br |
Origin of Product |
United States |
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